Versatile Electrophile for Late-Stage Diversification vs. Inert 2-Amino Lead Compound
The 2-fluoro substituent on the target compound is essential for its function as a synthetic hub. Unlike the lead compound NU2058, which bears a chemically inert 2-amino group, the C2-fluoro group is a versatile electrophile. This allows for the direct and efficient synthesis of a library of 45 N2-substituted analogs by reaction with various anilines, a transformation impossible with the 2-amino compound [1]. This capability was critical for discovering that adding an anilino group could increase potency by over 10,000-fold, culminating in the nanomolar inhibitor NU6102 (IC50 CDK1 = 9.5 nM, CDK2 = 5.4 nM) [1].
| Evidence Dimension | Synthetic versatility for lead optimization (access to N2-substituted analogs) |
|---|---|
| Target Compound Data | Reacts directly with anilines in TFE/TFA to produce N2-substituted products. A library of 45 analogs was synthesized from this intermediate [1]. |
| Comparator Or Baseline | Lead compound NU2058 (O6-cyclohexylmethylguanine, 2-amino group) is chemically inert at the 2-position under the same conditions. No analogous diversification is possible. |
| Quantified Difference | The target compound enables access to a chemical space that generated an inhibitor (NU6102) with >10,000-fold improved potency over the lead (IC50 shift from µM to nM range). The target compound itself has an IC50 > 100 µM against CDK1 [2]. |
| Conditions | Synthesis of a focused CDK inhibitor library exploring N2-anilino substituents. |
Why This Matters
This establishes the target compound not as a drug, but as an irreplaceable synthetic tool for generating highly potent kinase inhibitors, which is its primary procurement purpose.
- [1] Hardcastle, I. R., et al. N2-Substituted O6-Cyclohexylmethylguanine Derivatives: Potent Inhibitors of Cyclin-Dependent Kinases 1 and 2. Journal of Medicinal Chemistry, 2004, 47(15), 3710–3722. View Source
- [2] BindingDB. BDBM5521: Affinity Data for Cyclin-dependent kinase 1. IC50 reported as > 100,000 nM. View Source
